molecular formula C21H14ClN3O4 B6008758 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B6008758
M. Wt: 407.8 g/mol
InChI Key: RWIFKXXYPTUPBT-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole ring . This intermediate is then further reacted with appropriate reagents to introduce the chloro, nitro, and benzamide groups under controlled conditions. Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the yield and efficiency of the synthesis .

Chemical Reactions Analysis

4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide include other benzoxazole derivatives such as:

Properties

IUPAC Name

4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4/c1-12-2-9-19-17(10-12)24-21(29-19)13-3-6-15(7-4-13)23-20(26)14-5-8-16(22)18(11-14)25(27)28/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIFKXXYPTUPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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